2-Bromo-1,1,1,4,4,4-hexafluorobutane

Description

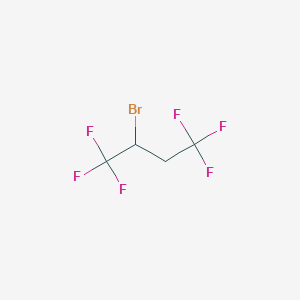

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDODVLSQUKPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856550 | |

| Record name | 2-Bromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-01-0 | |

| Record name | 2-Bromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,1,1,4,4,4 Hexafluorobutane

Strategic Approaches to Fluorinated Butane (B89635) Scaffolds

The construction of the 1,1,1,4,4,4-hexafluorobutane backbone is the initial critical step. This scaffold's synthesis can be approached through various perfluoroalkylation and stereocontrolled fluorination techniques.

Perfluoroalkylation Strategies for Butane Backbones

Perfluoroalkylation strategies are crucial for introducing trifluoromethyl (CF3) groups into organic molecules. While direct perfluoroalkylation of a butane backbone to form the 1,1,1,4,4,4-hexafluoro structure is not extensively detailed, general principles of perfluoroalkylation can be considered. These methods often involve the use of perfluoroalkylating agents that can act as radical or nucleophilic sources of CF3. For instance, reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator or organometallic reagents can be used to introduce a CF3 group. A potential, albeit challenging, approach could involve a multi-step process starting with a four-carbon substrate that undergoes sequential or double trifluoromethylation.

Another route involves starting with smaller fluorinated building blocks. For example, the coupling of two-carbon fragments already containing trifluoromethyl groups is a plausible strategy. One documented synthesis of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), a precursor to the target molecule, involves the vapor-phase catalytic fluorination of hexachlorobutadiene, followed by dechlorination and hydrogenation steps. This highlights the industrial approach of building up the fluorinated scaffold from heavily halogenated, non-fluorinated precursors.

Stereocontrolled Fluorination Techniques

Achieving the specific 1,1,1,4,4,4-hexafluoro substitution pattern through stereocontrolled fluorination of a butane backbone presents significant synthetic hurdles. Modern fluorination methods allow for the introduction of fluorine atoms with high selectivity. Techniques involving electrophilic fluorinating agents like Selectfluor, or nucleophilic sources such as metal fluorides, can be employed.

For a butane scaffold, this would likely involve the fluorination of a precursor with oxygen-containing functional groups, such as a diol or diketone, at the C1 and C4 positions. Deoxyfluorination reactions, which replace hydroxyl groups with fluorine, could be a viable strategy. However, the exhaustive fluorination to create two CF3 groups on a butane chain requires harsh conditions and may lack selectivity, leading to a mixture of products. Stereocontrolled methods are more commonly applied to introduce single fluorine atoms or difluoromethylene groups into complex molecules, and their application to the synthesis of a hexafluorinated butane scaffold is not a commonly reported strategy.

Bromination Strategies for Selective Introduction of Bromine at C2 Position

Once the 1,1,1,4,4,4-hexafluorobutane scaffold is obtained, the selective introduction of a bromine atom at the C2 position is the subsequent key transformation. The electron-withdrawing nature of the two CF3 groups significantly deactivates the C-H bonds at the C2 and C3 positions, making direct bromination challenging.

Radical Bromination Methodologies

Free-radical halogenation is a common method for functionalizing alkanes. However, the selectivity of this reaction is influenced by the stability of the resulting radical intermediate. In the case of 1,1,1,4,4,4-hexafluorobutane, the C-H bonds are significantly strengthened by the adjacent trifluoromethyl groups, making hydrogen abstraction more difficult compared to non-fluorinated alkanes.

A well-documented approach to a related compound involves the radical bromination of an unsaturated precursor. Specifically, (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene reacts with bromine under UV irradiation or sunlight to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with high efficiency (around 95% yield) beilstein-journals.org. This reaction proceeds via a standard free-radical chain mechanism involving the addition of bromine radicals across the double bond. This dibrominated intermediate is then a precursor to 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene through dehydrobromination. To obtain the target saturated compound, 2-bromo-1,1,1,4,4,4-hexafluorobutane, a selective reduction of one of the C-Br bonds in 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane would be required, or a direct hydrogenation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene could be envisioned, although this specific hydrogenation is not detailed in the available literature.

The direct radical bromination of 1,1,1,4,4,4-hexafluorobutane would likely require harsh conditions and may suffer from a lack of selectivity, potentially leading to a mixture of mono- and di-brominated products, as well as isomers.

Electrophilic and Nucleophilic Bromination Approaches

Electrophilic Bromination: The C-H bonds in 1,1,1,4,4,4-hexafluorobutane are highly electron-deficient, making them poor candidates for electrophilic attack. Electrophilic bromination typically requires electron-rich substrates. Therefore, this approach is generally not considered viable for the direct bromination of this highly fluorinated alkane.

Nucleophilic Bromination: A nucleophilic approach would involve the displacement of a suitable leaving group at the C2 position of a functionalized 1,1,1,4,4,4-hexafluorobutane derivative with a bromide ion. For example, a precursor with a hydroxyl group at the C2 position could be converted into a good leaving group (e.g., a tosylate or mesylate), which could then be displaced by a bromide source like sodium bromide. However, the synthesis of such a precursor, 1,1,1,4,4,4-hexafluorobutan-2-ol, is not straightforward. Furthermore, SN2 reactions on secondary carbons bearing adjacent trifluoromethyl groups are often sterically hindered and can be prone to elimination side reactions.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reaction protocols. For the synthesis of fluorinated compounds, this includes minimizing the use of hazardous reagents and reducing energy consumption.

In the context of synthesizing this compound, sustainable approaches could involve:

Catalytic Methods: Employing catalytic systems for both the fluorination and bromination steps would be a significant advancement. For instance, developing a selective C-H bromination catalyst that is effective for deactivated substrates could provide a more direct route to the target molecule.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scale-up, particularly for reactions involving highly reactive intermediates or hazardous reagents.

Alternative Reagents: The use of safer and more environmentally benign brominating agents in place of elemental bromine is a key aspect of green chemistry. N-bromosuccinimide (NBS) is a common alternative, although its application for the direct bromination of highly deactivated alkanes is not well-established.

While specific advanced and sustainable protocols for the synthesis of this compound are not explicitly detailed in current literature, the principles of green chemistry provide a framework for the future development of more efficient and environmentally friendly synthetic routes.

Catalytic Synthesis Routes

Catalytic methods offer elegant solutions for the formation of carbon-halogen bonds, often providing high levels of control and efficiency.

While transition metal catalysis is a cornerstone of modern organic synthesis for creating a vast array of chemical bonds, specific applications for the direct synthesis of this compound are not extensively documented in the literature. Research has shown that molybdenum complexes can catalyze the cross-metathesis of (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, highlighting the interaction of transition metals with this fluorinated scaffold beilstein-journals.org. However, the predominant synthetic routes to brominated hexafluorobutanes, such as the formation of the key intermediate 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, typically proceed via non-catalytic, radical pathways initiated by light beilstein-journals.org.

The synthesis of this dibrominated precursor is achieved through the addition of bromine across the double bond of either (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene beilstein-journals.org. This reaction sets the stage for subsequent chemical transformations to yield the desired monobrominated product.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. However, specific methodologies employing organocatalysts for the direct synthesis or transformation leading to this compound are not prominently featured in available scientific literature.

Photochemical and Electrochemical Synthesis of Halogenated Fluoroalkanes

Energy input in the form of light or electricity provides alternative avenues for the synthesis of halogenated compounds, often under mild conditions.

The most well-documented method for synthesizing the precursor to the title compound is photochemical bromination. The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under ultraviolet (UV) irradiation was first reported in 1952 and leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane beilstein-journals.orgnih.gov. More recent studies have confirmed that both (E)- and (Z)-isomers of 1,1,1,4,4,4-hexafluorobut-2-ene react with bromine under UV irradiation or sunlight to give the dibrominated product in high yield beilstein-journals.orgsemanticscholar.orgresearchgate.net. This reaction proceeds rapidly and efficiently, representing the key step in accessing this class of saturated bromo-hexafluorobutanes beilstein-journals.org.

Electrochemical methods present a sustainable and controlled alternative for halogenations. The anodic oxidation of stable and readily available bromide salts can generate bromine in situ for the dibromination and bromofunctionalization of alkenes mdpi.com. This approach avoids the use of hazardous elemental bromine and allows for precise control over the reaction. While a specific application for the synthesis of this compound has not been detailed, the general principles of electrochemical bromination are highly applicable to its unsaturated precursors mdpi.com.

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages in safety, control, and scalability, particularly for highly exothermic or hazardous reactions like halogenations scispace.com. The use of microreactors allows for superior heat and mass transfer, precise control of residence time, and the ability to handle toxic reagents like elemental bromine and hydrogen halides in a closed, automated system scispace.com.

While a dedicated continuous flow process for this compound has not been described, the technology is well-suited for its production. For instance, the synthesis of the related compound 1,2,3,4-tetrachloro-hexafluoro-butane has been successfully demonstrated in a microreactor google.com. The photochemical bromination of hexafluorobut-2-ene could be readily adapted to a flow setup, potentially improving safety and consistency. Flow reactors equipped with LED light sources could provide a more energy-efficient and controlled irradiation source compared to traditional mercury lamps almacgroup.com. Such a system would allow for the safe, on-demand generation and consumption of the brominated product, minimizing operator exposure and waste scispace.comrsc.org.

Purification and Isolation Methodologies for Saturated Bromo-hexafluorobutanes

Following the synthesis of saturated bromo-hexafluorobutanes, such as the intermediate 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, purification is essential to isolate the product from unreacted starting materials and byproducts. The primary and most effective method reported for the purification of these compounds is distillation beilstein-journals.orgnih.govsemanticscholar.org.

For example, after the photochemical bromination of hexafluorobut-2-enes, the resulting 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane is isolated by distillation beilstein-journals.orgnih.gov. Similarly, other halogenated butane derivatives synthesized through related methods are also purified via distillation at specified temperatures to yield the pure product nih.govsemanticscholar.org. This technique is effective due to the differences in boiling points between the product and the starting materials or potential impurities.

Comparative Analysis of Synthetic Efficiency and Regio/Stereoselectivity

The evaluation of a synthetic method hinges on its efficiency (yield), and its control over the product's structure (regio- and stereoselectivity). The photochemical synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane serves as a well-characterized benchmark.

The regioselectivity of the bromine addition to 1,1,1,4,4,4-hexafluorobut-2-ene is absolute. The reaction exclusively yields the 2,3-dibrominated product, as the bromine atoms add across the carbon-carbon double bond. There is no evidence of addition at other positions.

The synthetic efficiency is very high, with reported yields of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane reaching up to 95% beilstein-journals.orgsemanticscholar.org.

However, the stereoselectivity of this radical addition is moderate. The reaction produces a mixture of stereoisomers. In the case of both (E)- and (Z)-starting materials, the product is a mixture of stereoisomers in a 2:1 ratio beilstein-journals.orgnih.gov. This lack of complete stereocontrol is a common feature of radical additions to alkenes.

Below is a comparative table summarizing the features of the established photochemical method against the potential attributes of other modern synthetic techniques.

| Synthetic Method | Efficiency (Yield) | Regioselectivity | Stereoselectivity | Key Advantages | Key Disadvantages |

| Photochemical Bromination | Very High (up to 95%) beilstein-journals.orgsemanticscholar.org | Absolute (100% 2,3-addition) | Moderate (2:1 mixture of stereoisomers) beilstein-journals.orgnih.gov | High yield, rapid reaction. | Requires UV source, moderate stereocontrol. |

| Electrochemical Synthesis (Potential) | Potentially High | Potentially High | Dependent on mechanism and conditions. | Avoids use of bulk Br₂, high degree of control. mdpi.com | Specific conditions for this substrate are not yet established. |

| Continuous Flow (Potential) | Potentially High & Consistent | Absolute | Moderate (similar to batch) | Enhanced safety, scalability, precise control. scispace.com | Requires specialized equipment investment. |

Applications of 2 Bromo 1,1,1,4,4,4 Hexafluorobutane As a Synthetic Building Block

Utilization in Fluorinated Organic Synthesis

The presence of a bromine atom provides a reactive site for nucleophilic substitution or elimination, while the hexafluorinated backbone imparts unique properties to the target molecules.

Halogenated alkanes are common precursors for the synthesis of alkenes and alkynes through elimination reactions. While direct dehydrobromination of 2-Bromo-1,1,1,4,4,4-hexafluorobutane would lead to 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169), related fluorinated bromides have been extensively studied as precursors to more complex unsaturated systems.

Research has shown that the related compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), can be synthesized by the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene. rsc.orgnih.gov Subsequent dehydrobromination of this dibromoalkane using various bases yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. rsc.orgnih.gov These bromoalkenes are valuable intermediates themselves. For instance, they serve as synthons for the preparation of a novel polyfluorinated allene, 1,1,4,4,4-pentafluorobuta-1,2-diene, demonstrating a cascade approach to building advanced fluoroalkylated structures. rsc.orgacs.org

Similarly, the dehydrobromination of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (B1333239) leads to the formation of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, which are highly functionalized alkenes with potential for further synthetic transformations. rsc.orgnih.gov

| Precursor | Reaction | Product | Reference |

|---|---|---|---|

| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | Dehydrobromination | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | rsc.orgnih.gov |

| (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Reaction with BuLi | 1,1,4,4,4-pentafluorobuta-1,2-diene | rsc.org |

| 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | Dehydrobromination | (E/Z)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | rsc.orgnih.gov |

The introduction of fluorinated fragments into heterocyclic rings is a key strategy in medicinal chemistry. This compound can serve as a synthon for the 1,1,1,4,4,4-hexafluorobut-2-yl moiety or as a precursor to 1,1,1,4,4,4-hexafluorobut-2-ene, a versatile building block for heterocycle synthesis.

Research has demonstrated that 1,1,1,4,4,4-hexafluorobut-2-ene reacts with dithiethane, sulfur, and potassium fluoride (B91410) to form a corresponding 1,3-dithiole. acs.orgnih.gov Furthermore, a patent describes a method for preparing a 5,6-bis(trifluoromethyl)-1,2,4-triazine derivative starting from 1,1,1,4,4,4-hexafluorobut-2-ene and an oxalamide hydrazone. acs.orgnih.gov These examples highlight how the alkene, accessible from the title compound, can be used to construct complex, fluorinated heterocyclic systems. Another relevant strategy involves the one-pot oxidative cyclization of fluorinated enediones to produce 2-aryl-6-polyfluoroalkyl-4-pyrones, which are then used to build other azaheterocycles like pyrazoles and pyridones. youtube.com

Bromo-fluoro-alkanes are valuable for constructing more elaborate molecules containing perfluoroalkyl groups. The reactivity of the C-Br bond allows for the introduction of the perfluoroalkylated skeleton into various substrates.

The synthesis of complex molecules can be achieved through a series of halogenation and dehydrohalogenation steps starting from simple fluorinated alkenes. For example, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes react with bromine to yield 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, a highly halogenated and complex butane (B89635) derivative. rsc.orgnih.gov The resulting polyhalogenated alkanes are synthons with multiple reactive centers, offering pathways to diverse chemical transformations. rsc.orgnih.gov While not starting from this compound itself, these transformations illustrate the principle of building molecular complexity within this family of fluorinated C4 compounds.

Role in Cross-Coupling Methodologies

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. As a secondary alkyl bromide, this compound is a potential substrate for such transformations, which are often challenging due to competing side reactions like β-hydride elimination.

Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. While many methods focus on aryl and vinyl halides, the coupling of alkyl halides is an area of active research. A significant development is the palladium-catalyzed coupling of unactivated secondary and tertiary alkyl bromides with benzophenone (B1666685) imines to produce protected primary amines. rsc.org This reaction proceeds in the presence of a palladium catalyst ligated by a hindered trialkylphosphine. rsc.org Given that this compound is a non-activated secondary alkyl bromide, this methodology represents a plausible route for its functionalization, specifically for the construction of C-N bonds. rsc.org

Other palladium-catalyzed reactions on bromo-substituted scaffolds, such as those on bromo-naphthalenes, demonstrate the versatility of this approach for generating diverse chemical libraries. orgsyn.org

Nickel catalysis has emerged as a powerful tool for the cross-coupling of challenging substrates, including non-activated secondary alkyl halides. These methods often exhibit high functional group tolerance and operate under mild conditions.

Several nickel-catalyzed methodologies are applicable in principle to this compound:

Alkyl-Alkyl Cross-Coupling: A novel method involves the nickel-catalyzed coupling of non-activated secondary alkyl bromides with aldehydes (via hydrazone intermediates) to form new C(sp³)–C(sp³) bonds. rsc.orgrsc.org This reaction provides an alternative to using traditional organometallic reagents. rsc.orgrsc.org Another approach uses alkylzinc reagents to couple with fluorinated alkyl halides in the presence of a nickel-pybox catalyst system. nih.gov

Direct Carboxylation: A dual photoredox and nickel catalysis system enables the direct carboxylation of unactivated secondary alkyl bromides with CO₂. nih.gov This method is highly site-selective, avoiding isomerization that can occur through chain-walking processes. nih.gov

Reductive Coupling: Nickel-catalyzed reductive coupling allows for the formation of C(sp²)–C(sp³) bonds by reacting secondary alkyl bromides with aryl halides. acs.org This provides a direct route to alkylated aromatic compounds without the need to pre-form organometallic reagents. acs.org

| Reaction Type | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Alkyl-Alkyl Coupling | Aldehyde (via hydrazone) | Nickel-based | Avoids traditional organometallic reagents | rsc.orgrsc.org |

| Alkyl-Alkyl Coupling | Alkylzinc reagent | NiCl₂·glyme / pybox ligand | Effective for fluorinated electrophiles | nih.gov |

| Direct Carboxylation | CO₂ | Dual Photoredox/Nickel | Site-selective carboxylation of C-Br bond | nih.gov |

| Reductive Coupling | Aryl Bromide | Nickel/Ligand/Zn | Direct C(sp²)-C(sp³) bond formation | acs.org |

| Mizoroki-Heck Type | Alkene | Ni(cod)₂ / xantphos | Intramolecular carbocyclization | nih.gov |

These nickel-catalyzed reactions demonstrate the potential for functionalizing this compound, enabling its incorporation into a wide array of molecular structures.

Contribution to Advanced Material Precursor Chemistry

The unique structural features of this compound make it a valuable precursor in the chemistry of advanced materials. Its bifunctional nature, possessing both a reactive bromine atom and two trifluoromethyl groups, allows for its incorporation into complex molecular architectures, including specialty fluoropolymers and functional organic frameworks.

A key application of bromo-perfluorinated alkanes is in the synthesis of fluorinated olefins, which serve as monomers for specialty fluoropolymers. The dehydrobromination of a closely related precursor, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, provides a direct route to 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721), a valuable fluoroolefin monomer. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net This elimination reaction is a critical step in transforming a saturated fluoroalkane into a polymerizable unsaturated monomer.

The synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane can be achieved through the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation. semanticscholar.org Subsequent dehydrobromination of the resulting dibromoalkane using various bases yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluoro-2-enes. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net The reaction conditions, particularly the choice of base and solvent, play a crucial role in the efficiency and selectivity of the dehydrobromination process.

Detailed research findings on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane are summarized in the table below. The reaction typically produces a mixture of the (E) and (Z) isomers of the resulting fluoroalkene. nih.gov

| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Conversion (%) |

| 1 | Et2O | iPr2NEt (1) | 20/18 | 60 |

| 2 | Et2O | iPr2NEt (1) | 20/18 | 95 |

| 3 | Et2O | DBU (1) | 20/1 | 95 |

| 4 | diglyme | DBU (1) | 20/1 | 70 |

| 5 | diglyme | DBU (2) | 20/1 | 100 |

| 6 | H2O | KOH (1) | 20/18 | 55 |

| 7 | H2O | KOH (1.3) | 20/2 | 100 |

| Data sourced from a study on the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. nih.gov |

The resulting 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene is a versatile monomer. The presence of the bromine atom allows for further functionalization post-polymerization, or it can be involved in various polymerization techniques. The two trifluoromethyl groups contribute to the high fluorine content of the resulting polymers, which is often desirable for achieving specific material properties.

While direct utilization of this compound in the synthesis of functional organic frameworks (FOFs) like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented in publicly available literature, its potential as a precursor to suitable building blocks is significant. Fluorinated linkers are known to impart hydrophobicity and can influence the electronic properties and pore environment of FOFs.

The bromo- and trifluoromethyl- functionalities of the title compound can be chemically transformed to generate bifunctional linkers suitable for FOF synthesis. For instance, the bromine atom can be converted into a carboxylic acid, an amine, or a boronic acid group, which are common coordinating groups for MOF and COF construction. The rigid butane backbone with bulky trifluoromethyl groups could lead to frameworks with unique topologies and pore structures.

The general strategy for creating fluorinated FOFs involves the synthesis of polytopic linkers containing fluorinated segments. These linkers are then reacted with metal nodes (for MOFs) or undergo self-condensation (for COFs) to form the porous framework. The incorporation of the hexafluorobutane moiety could lead to frameworks with enhanced thermal and chemical stability.

Stereoselective Transformations Utilizing this compound

The development of stereoselective methods for the synthesis of chiral fluorinated molecules is a significant area of research due to their importance in pharmaceuticals and agrochemicals. While specific examples of stereoselective transformations directly utilizing this compound are not widely reported, the principles of asymmetric synthesis can be applied to this and related molecules.

The presence of a prochiral center in derivatives of this compound, or the creation of a new stereocenter via reactions at the double bond of its dehydrobrominated counterpart, 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, presents opportunities for stereoselective synthesis.

Potential stereoselective transformations could include:

Asymmetric reduction of a carbonyl group introduced elsewhere in the molecule, leading to chiral alcohols.

Stereoselective addition reactions to the double bond of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene using chiral catalysts or auxiliaries.

Enantioselective substitution of the bromine atom, although challenging, could be a route to chiral products.

For instance, the dehydrohalogenation of the related 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane yields a mixture of halo-bistrifluoromethyl-containing olefins. beilstein-journals.orgsemanticscholar.org These olefins, with their distinct electronic and steric properties, could be substrates for various stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to introduce chirality.

Emerging Applications in Specialty Chemical Development

The unique combination of a reactive bromine atom and two electron-withdrawing trifluoromethyl groups makes this compound and its derivatives attractive building blocks for the synthesis of novel specialty chemicals. While broad application data is limited, its potential is being explored in several areas.

One emerging area is the synthesis of complex fluorinated molecules for the life sciences. The introduction of the hexafluorobutyl group can significantly alter the lipophilicity, metabolic stability, and binding properties of bioactive molecules. The bromine atom serves as a handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery and agrochemical research. For example, similar bromo-fluorinated compounds are used as intermediates in the synthesis of pharmaceuticals. google.com

Furthermore, the dehydrobromination product, 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, is a versatile synthon. It can undergo a variety of transformations, including addition reactions and cross-coupling reactions, to generate more complex fluorinated structures. The resulting halo-olefins are recognized as important synthons for creating a range of bistrifluoromethyl-containing compounds. beilstein-journals.org

The development of new synthetic methodologies that utilize such fluorinated building blocks is an active area of research. The ability to precisely introduce the hexafluorobutane moiety into organic molecules opens up new possibilities for the design and synthesis of next-generation materials and biologically active compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 1,1,1,4,4,4 Hexafluorobutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-1,1,1,4,4,4-hexafluorobutane, leveraging the magnetic properties of its constituent nuclei, primarily ¹H and ¹⁹F.

While one-dimensional (1D) NMR provides initial data, multi-dimensional (2D) NMR experiments are crucial for the definitive assignment of all signals and for confirming the connectivity of the molecular framework. For this compound (CF₃-CH(Br)-CH₂-CF₃), these experiments establish correlations between nuclei through chemical bonds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between the two non-equivalent protons in the structure. A cross-peak would be observed between the methine proton (-CH(Br)-) and the methylene (B1212753) protons (-CH₂-), confirming their scalar coupling (³JHH) and thus their adjacent positions in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation between the methine proton signal and the C2 carbon signal, and a separate correlation between the methylene proton signals and the C3 carbon signal. This provides an unambiguous assignment of the ¹³C signals for the protonated carbons.

The methine proton (H2) and the carbons C1 (CF₃), C3 (CH₂), and C4 (CF₃).

The methylene protons (H3) and the carbons C2 (CHBr) and C4 (CF₃).

These correlations would irrefutably confirm the C1-C2-C3-C4 backbone and the placement of the two trifluoromethyl groups.

Fluorine-19 is a spin I=1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique. wikipedia.orgbiophysics.org The large chemical shift dispersion in ¹⁹F NMR, which can span over 800 ppm, provides high resolution and sensitivity to subtle changes in the local electronic environment. wikipedia.org

For this compound, two distinct signals for the trifluoromethyl groups would be anticipated due to their different chemical environments.

C1-F₃ Group: This CF₃ group is attached to the chiral carbon bearing the bromine atom. Its chemical shift will be influenced by the electronegativity of the adjacent C-Br and C-H bonds.

C4-F₃ Group: This CF₃ group is attached to a methylene (-CH₂-) group. Its electronic environment differs significantly from the C1-F₃ group, resulting in a separate resonance.

The chemical shifts are strongly affected by the electronic properties of neighboring groups. wikipedia.org Furthermore, complex spin-spin coupling patterns arise from both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) interactions. Long-range couplings (e.g., ⁴JFF, ⁴JHF, ⁵JHF) are commonly observed in fluorinated compounds and provide valuable conformational information. wikipedia.org The magnitude of these coupling constants can be used to infer dihedral angles and preferred rotational conformations (rotamers) of the molecule in solution. acs.orgsoton.ac.uk

Table 1: Predicted ¹⁹F and ¹H NMR Spectral Characteristics for this compound

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹⁹F | C1-F ₃ | -60 to -75 | Doublet of Triplets | ³JHF (to H2), ⁴JFF (to C4-F₃) |

| ¹⁹F | C4-F ₃ | -60 to -75 | Triplet of Doublets | ³JHF (to H3), ⁴JFF (to C1-F₃) |

| ¹H | C2-H | ~4.5 - 5.5 | Multiplet | ³JHH (to H3), ³JHF (to C1-F₃) |

| ¹H | C3-H ₂ | ~2.5 - 3.5 | Multiplet | ³JHH (to H2), ³JHF (to C4-F₃) |

Note: Chemical shift ranges are estimates based on typical values for similar structural motifs. Actual values depend on solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of processes that cause the interchange of magnetically inequivalent nuclei, such as conformational changes. For this compound, DNMR could be employed to study the rotational barrier around the central C2-C3 single bond.

At low temperatures, the rotation around this bond may be slow on the NMR timescale, potentially leading to the observation of distinct signals for different stable rotamers. As the temperature is increased, the rate of interconversion between these rotamers increases. This would be observed in the NMR spectrum as a broadening of the signals, followed by their coalescence into a single time-averaged signal at higher temperatures. By analyzing the lineshape of the signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. While specific DNMR studies on this compound are not widely reported, the principles of the technique are directly applicable for probing its conformational dynamics. biophysics.org

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), allowing for the determination of its exact mass. youtube.com This accuracy is sufficient to distinguish between different molecular formulas that have the same nominal mass. youtube.com

Table 2: Theoretical Exact Masses for Molecular Ions of this compound

| Molecular Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₄H₂⁷⁹BrF₆]⁺ | ¹²C₄ ¹H₂ ⁷⁹Br ¹⁹F₆ | 243.9248 |

| [C₄H₂⁸¹BrF₆]⁺ | ¹²C₄ ¹H₂ ⁸¹Br ¹⁹F₆ | 245.9227 |

Note: Masses calculated using the most abundant isotopes of C, H, and F, and the two stable isotopes of Br. msu.edusisweb.com

Tandem mass spectrometry (MS/MS) is a technique used to probe the structure of ions by isolating them and inducing fragmentation. In an MS/MS experiment, the molecular ion of this compound would be selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second stage.

While specific MS/MS studies on this compound are not detailed in the searched literature, predictable fragmentation pathways can be outlined based on fundamental chemical principles. The most likely fragmentation events would include:

Loss of a Bromine Radical: The C-Br bond is relatively weak and its cleavage would result in a prominent fragment ion at [M-Br]⁺. This is often a dominant pathway for bromoalkanes.

Loss of Hydrogen Fluoride (B91410) (HF): Elimination of HF is a common fragmentation pathway for fluorinated compounds, leading to an [M-HF]⁺ ion.

Carbon-Carbon Bond Cleavage: Scission of the C-C bonds can lead to various smaller fragments. The stability of the trifluoromethyl cation ([CF₃]⁺, m/z 69) makes it a very likely and often abundant fragment ion in the mass spectra of compounds containing a CF₃ group. Other potential fragment ions would include [CF₃CHBr]⁺ and [CH₂CF₃]⁺.

Analysis of these fragmentation patterns provides a "fingerprint" that confirms the identity and structure of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for assessing its purity and analyzing its presence in complex mixtures. The gas chromatographic component separates the compound from impurities or other components based on differences in their boiling points and interactions with the stationary phase of the GC column. wikipedia.orgbeilstein-journals.orgwisc.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter that aids in its identification under specific chromatographic conditions. sapphirebioscience.com

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (an isotopic doublet) separated by two m/z units, with nearly equal intensity. This isotopic signature is a key indicator for the presence of bromine in the molecule.

Expected fragmentation of this compound would involve the cleavage of the C-C and C-Br bonds. Common fragments would likely include the loss of a bromine atom [M-Br]+, and fragments corresponding to the trifluoromethyl group (CF₃⁺, m/z 69) and other fluorinated carbon fragments. Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and the elucidation of the structure of any co-eluting impurities. The quantitative analysis of the compound's purity is achieved by comparing the integrated peak area of this compound to the total area of all peaks in the chromatogram.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Retention Time (RT) | Dependent on GC conditions (column, temperature program, carrier gas flow rate) | Aids in qualitative identification when compared to a standard. sapphirebioscience.com |

| Molecular Ion [M]+ | Isotopic doublet at m/z 244 and 246 | Confirms the molecular weight and the presence of one bromine atom. |

| Key Fragment Ions | [M-Br]+, CF₃⁺ (m/z 69), and other fluorinated fragments | Provides structural confirmation and a unique fragmentation pattern for identification. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

The infrared and Raman spectra of this compound are expected to be rich in features, with specific bands corresponding to the vibrations of its constituent chemical bonds. The most characteristic vibrations are the stretching modes of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds.

The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 690-515 cm⁻¹ for alkyl bromides. cymitquimica.comyoutube.com This absorption is often of medium to strong intensity in the infrared spectrum. Its position can provide information about the conformation around the C-C bond adjacent to the bromine atom.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C-H Stretch | 2900-3000 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 515-690 | Medium-Strong cymitquimica.comyoutube.com |

This compound can exist as different conformational isomers, or conformers, due to rotation around the C-C single bonds. scbt.comnist.gov The most stable conformers are typically the anti and gauche forms. In the anti conformer, the bulky bromine atom and the adjacent CF₃ group are positioned opposite to each other, minimizing steric hindrance. In the gauche conformer, these groups are in a staggered arrangement at a dihedral angle of approximately 60°.

Vibrational spectroscopy is a sensitive probe of molecular conformation. The infrared and Raman spectra of a sample containing a mixture of conformers will be a superposition of the spectra of the individual conformers. aist.go.jp Certain vibrational modes, particularly those involving the C-Br bond and the molecular backbone, will have slightly different frequencies and intensities in the anti and gauche forms. These differences create a unique "vibrational fingerprint" for each conformer.

By studying the spectra at different temperatures, it is possible to analyze the conformational equilibrium. As the temperature changes, the relative populations of the conformers will shift according to the Boltzmann distribution, leading to changes in the relative intensities of the corresponding spectral bands. This allows for the determination of the enthalpy difference between the conformers. Computational chemistry methods are often used in conjunction with experimental spectra to assign specific bands to each conformer and to model the expected vibrational frequencies. aist.go.jp

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystalline lattice.

To date, there are no publicly available reports of single crystal X-ray diffraction studies on this compound itself. This is likely due to the compound being a liquid or a low-melting solid at room temperature, which can make the growth of high-quality single crystals challenging.

However, it is conceivable to obtain crystallographic data on derivatives of this compound. For instance, the synthesis of a solid derivative, such as a co-crystal with a suitable co-former, could facilitate single crystal growth. nih.gov A successful X-ray crystallographic analysis of such a derivative would reveal the precise solid-state conformation of the 2-bromo-1,1,1,4,4,4-hexafluorobutyl moiety. chembk.com

Furthermore, for chiral molecules, single crystal X-ray diffraction using anomalous dispersion is the primary method for determining the absolute configuration of a specific enantiomer. Since this compound is a chiral molecule (the carbon atom bonded to bromine is a stereocenter), this technique would be essential for unequivocally assigning the R or S configuration to an enantiomerically pure sample. nist.gov

Chromatographic and Separation Science Methodologies

Beyond GC-MS, a variety of other chromatographic techniques can be employed for the analysis and purification of this compound. The choice of technique depends on the specific analytical goal, such as preparative scale purification or the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the separation of halogenated compounds. chemicalbook.com For a molecule like this compound, which has limited polarity, normal-phase HPLC with a non-polar mobile phase and a polar stationary phase could be effective. Alternatively, reversed-phase HPLC, which uses a polar mobile phase and a non-polar stationary phase, is also a possibility. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

Supercritical Fluid Chromatography (SFC) is another powerful separation technique that is particularly well-suited for the analysis and purification of thermally labile and chiral molecules. nist.govnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical CO₂ has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. Given the chiral nature of this compound, SFC with a chiral stationary phase would be the method of choice for the separation of its enantiomers.

Preparative Chromatography for Compound Isolation and Purification

The synthesis of this compound can result in a mixture of reactants, byproducts, and the target compound. Preparative chromatography is a powerful technique employed to isolate and purify larger quantities of a desired substance from a mixture. sorbtech.comrssl.com The choice of the preparative chromatographic method largely depends on the volatility and polarity of the compound.

For volatile compounds like many haloalkanes, preparative gas chromatography (Prep-GC) is a suitable method. In Prep-GC, the sample is vaporized and carried by an inert gas through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the gas and the stationary phase. The fractions corresponding to the desired compound are then collected as they elute from the column.

For less volatile or thermally labile compounds, preparative high-performance liquid chromatography (Prep-HPLC) is the method of choice. chromatographyonline.com This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the components with the stationary phase. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, or reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, can be employed depending on the polarity of the target compound and impurities. youtube.com

Below are representative tables outlining hypothetical, yet scientifically plausible, conditions for the purification of this compound using preparative GC and HPLC.

Table 1: Hypothetical Preparative Gas Chromatography (Prep-GC) Parameters for the Purification of this compound

| Parameter | Condition | Rationale |

| Column | 5% Phenyl Polysiloxane | A common stationary phase for the separation of halogenated hydrocarbons. |

| Column Dimensions | 5 m length x 10 mm internal diameter | Typical dimensions for preparative scale separations. |

| Carrier Gas | Helium or Nitrogen | Inert gases that do not react with the analyte. |

| Flow Rate | 100-200 mL/min | Higher flow rates are used in preparative GC to process larger sample volumes. |

| Injector Temperature | 150 °C | Sufficient to vaporize the sample without causing thermal decomposition. |

| Oven Temperature Program | Isothermal at 80-100 °C or a gradient | An optimized temperature program is crucial for separating the target compound from closely eluting impurities. |

| Detector | Thermal Conductivity Detector (TCD) | A non-destructive detector suitable for collecting fractions. |

| Sample Injection | Automated injection of 100-500 µL per run | Allows for the purification of gram to multi-gram quantities. |

Table 2: Hypothetical Preparative High-Performance Liquid Chromatography (Prep-HPLC) Parameters for the Purification of this compound

| Parameter | Condition | Rationale |

| Mode | Reversed-Phase | Suitable for separating moderately polar to non-polar compounds. |

| Column | C18 (Octadecylsilane) | A versatile and widely used stationary phase for reversed-phase chromatography. |

| Column Dimensions | 250 mm length x 21.2 mm internal diameter | Standard dimensions for semi-preparative to preparative HPLC. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A polar mobile phase for eluting the non-polar compound from the C18 column. A gradient allows for the separation of a wider range of impurities. |

| Flow Rate | 10-50 mL/min | Appropriate for the column dimensions to ensure efficient separation. |

| Detector | UV Detector (at a low wavelength, e.g., 210 nm) | Many organic compounds absorb UV light at low wavelengths. |

| Sample Injection | Large volume injections (1-5 mL) of a concentrated sample solution | Maximizes the throughput for purification. |

| Fraction Collection | Automated fraction collector triggered by detector signal | Ensures the collection of the pure compound as it elutes. |

Chiral Chromatography for Enantiomeric Excess and Resolution Studies

The structure of this compound contains a chiral center at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a bromine atom, a trifluoromethyl group (-CF3), and a (trifluoromethyl)methyl group (-CH(CF3)2). This means that the compound can exist as two non-superimposable mirror images, known as enantiomers. sigmaaldrich.com Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. libretexts.org Therefore, the separation and analysis of the individual enantiomers are of significant importance.

Chiral chromatography is the most widely used technique for the separation of enantiomers. phenomenex.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Chiral separations can be performed using both gas chromatography (chiral GC) and high-performance liquid chromatography (chiral HPLC).

The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds. phenomenex.com For halogenated compounds, other types of CSPs, including cyclodextrin-based and Pirkle-type phases, have also been shown to be effective.

Due to the absence of specific experimental data for the chiral resolution of this compound, the following table provides an overview of common chiral stationary phases that could be employed for the enantiomeric separation of such a compound, based on general principles of chiral chromatography for haloalkanes.

Table 3: Potential Chiral Stationary Phases (CSPs) for the Enantiomeric Resolution of this compound

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability |

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. phenomenex.com | Highly versatile and often the first choice for screening for the separation of a wide range of chiral compounds, including those with halogen atoms. |

| Cyclodextrin-based | Inclusion of the analyte (or a part of it) into the chiral cavity of the cyclodextrin (B1172386) macrocycle. libretexts.org | Effective for separating positional isomers and enantiomers of various compounds, including halogenated hydrocarbons. |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the support. | Particularly useful for compounds containing aromatic rings, but can also be effective for other functionalized molecules. |

| Macrocyclic Glycopeptide Antibiotics (e.g., Teicoplanin, Vancomycin) | Multiple interaction mechanisms including ion-exchange, hydrogen bonding, and steric interactions within the complex macrocyclic structure. libretexts.org | Broad enantioselectivity for a variety of compound classes. |

The development of a successful chiral separation method for this compound would involve screening a variety of these CSPs with different mobile phases (for HPLC) or temperature programs (for GC) to achieve optimal resolution of the enantiomers.

Computational and Theoretical Studies of 2 Bromo 1,1,1,4,4,4 Hexafluorobutane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic architecture. For 2-Bromo-1,1,1,4,4,4-hexafluorobutane, these investigations would elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Charge Distributions

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, or ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation.

Key parameters that would be obtained from DFT studies include bond lengths, bond angles, and dihedral angles. The presence of bulky and highly electronegative fluorine atoms, along with the bromine atom, would significantly influence these parameters. The C-Br and C-F bond lengths, for instance, are expected to be key determinants of the molecule's reactivity.

Furthermore, DFT allows for the calculation of charge distribution, often visualized through molecular electrostatic potential (MEP) maps. In this compound, the high electronegativity of the fluorine and bromine atoms would lead to a significant polarization of the C-F and C-Br bonds, resulting in a partial positive charge on the carbon atoms and partial negative charges on the halogen atoms. This charge distribution is crucial for predicting how the molecule interacts with other chemical species.

| Calculated Property (Hypothetical DFT Data) | Value |

| C-Br Bond Length | ~1.95 Å |

| C-F Bond Length (average) | ~1.35 Å |

| C-C Bond Length (average) | ~1.54 Å |

| Dipole Moment | > 2.0 D |

Ab Initio Methods for Electronic Configuration and Orbital Interactions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would offer a detailed picture of the electronic configuration and orbital interactions within this compound.

These calculations would yield energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. The nature of the HOMO and LUMO can also reveal which parts of the molecule are most likely to act as electron donors or acceptors in chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecules are not static entities; they are in constant motion, vibrating, rotating, and, in the case of flexible molecules, changing their conformation. Molecular dynamics (MD) simulations are a computational technique used to study these dynamic processes.

Exploration of Conformational Landscapes and Energy Minima

Due to the rotation around the C-C single bonds, this compound can exist in various spatial arrangements known as conformers. MD simulations can be used to explore the conformational landscape of the molecule, identifying the different stable conformers (energy minima) and the energy barriers between them (transition states). The relative populations of these conformers at a given temperature can be determined by their relative energies, with lower energy conformers being more abundant. The bulky trifluoromethyl groups and the bromine atom will create significant steric hindrance, which will be a dominant factor in determining the preferred conformations.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. wikipedia.orgfrontiersin.orglibretexts.orgrsc.org MD simulations can incorporate solvent molecules explicitly or implicitly to study these effects. Polar solvents, for instance, might stabilize more polar conformers of this compound, shifting the conformational equilibrium. wikipedia.orglibretexts.org The solvent can also influence reaction rates by stabilizing or destabilizing the transition state of a reaction. wikipedia.org For nucleophilic substitution reactions involving this compound, the choice of solvent could be critical in determining the reaction pathway and yield. wikipedia.org

Reaction Pathway Modeling and Transition State Characterization

Understanding how a chemical reaction occurs at a molecular level is a central goal of computational chemistry. Reaction pathway modeling allows chemists to map out the energetic profile of a reaction, from reactants to products, through the high-energy transition state.

For this compound, a key reaction of interest would be nucleophilic substitution, where the bromide ion is replaced by a nucleophile. Computational methods can be used to locate the transition state structure for such a reaction. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Potential Energy Surface Scans for Key Chemical Transformations

Potential energy surface (PES) scans are a important computational tool for exploring the conformational landscape of a molecule and for identifying transition states in chemical reactions. For this compound, a key chemical transformation of interest is dehydrobromination, which leads to the formation of 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (B1336721).

A theoretical PES scan for the dehydrobromination of this compound would likely investigate the rotation around the C2-C3 bond to identify the most stable conformers and the lowest energy pathway for the elimination of HBr. The anti-periplanar arrangement of the hydrogen and bromine atoms is typically the favored conformation for E2 elimination reactions.

Activation Energy Barrier Calculations for Reaction Kinetics

Activation energy (Ea) is a critical parameter derived from computational studies that provides quantitative insight into the kinetics of a chemical reaction. A lower activation energy barrier corresponds to a faster reaction rate. For this compound, the calculation of the activation energy for dehydrobromination would be of particular interest.

Although direct computational studies determining the activation energy for this specific reaction are not prevalent, related research on the pyrolysis of fluorinated butenes offers a comparative perspective. For instance, computational studies on the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) have been conducted using density functional theory (DFT) to determine the activation energies for various decomposition pathways. These types of calculations provide a framework for understanding the stability and reactivity of highly fluorinated butane (B89635) backbones.

The presence of the two trifluoromethyl groups in this compound is expected to have a significant electronic effect on the C-H and C-Br bonds, thereby influencing the activation energy of elimination reactions. Theoretical calculations would be invaluable in quantifying this effect and predicting the reaction conditions required for dehydrobromination.

Spectroscopic Property Prediction from Theoretical Models

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. Computational chemistry offers powerful methods for predicting NMR chemical shifts (δ) and coupling constants (J), which can aid in the interpretation of experimental spectra.

For this compound, one would expect to see signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. While specific computationally predicted NMR data for this compound is scarce, studies on related compounds provide valuable insights. For example, in the characterization of the (E) and (Z) isomers of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, the configuration was determined by the ⁵JFFcis coupling constant in the ¹⁹F{H} NMR spectrum, which is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer. beilstein-journals.orgnih.gov

Theoretical predictions of NMR spectra for this compound would involve geometry optimization followed by the application of methods such as Gauge-Including Atomic Orbital (GIAO) at the DFT level of theory.

Table 1: Illustrative Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | C2-H | 4.5 - 5.0 | ³JHH, ³JHF |

| ¹³C | C1 | ~120 (q) | ¹JCF |

| ¹³C | C2 | 40 - 50 | ¹JCH, ²JCF |

| ¹³C | C3 | 35 - 45 | ¹JCH, ²JCF |

| ¹³C | C4 | ~120 (q) | ¹JCF |

| ¹⁹F | CF₃ at C1 | -60 to -70 | ³JFH, ⁴JFF |

| ¹⁹F | CF₃ at C4 | -60 to -70 | ³JFH, ⁴JFF |

Note: The values in this table are illustrative and based on general principles and data from similar fluorinated and brominated compounds. Actual calculated values may vary depending on the computational method and basis set used.

Theoretical Vibrational Frequency Analysis for Spectroscopic Interpretation

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies).

For this compound, a vibrational frequency analysis would reveal characteristic stretching and bending frequencies for the C-H, C-F, C-Br, and C-C bonds. The strong C-F bond vibrations are typically observed in the 1000-1400 cm⁻¹ region of the IR spectrum. The C-Br stretching frequency is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

These theoretical spectra can be instrumental in identifying the compound in a reaction mixture and in studying its conformational isomers, as different conformers will have distinct vibrational spectra.

Quantitative Structure-Reactivity Relationship (QSRR) and Cheminformatics Studies

Computational Descriptors for Predicting Reactivity and Selectivity

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its reactivity. These models rely on computational descriptors that quantify various aspects of a molecule's electronic and steric properties.

For this compound, a number of computational descriptors could be calculated to predict its reactivity, particularly in reactions such as nucleophilic substitution and elimination.

Table 2: Key Computational Descriptors for Reactivity Prediction

| Descriptor Type | Descriptor Name | Relevance to Reactivity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons (electrophilicity); important for reactions with nucleophiles. | |

| Atomic Charges (e.g., Mulliken, NBO) | Indicates the electron distribution and potential sites for nucleophilic or electrophilic attack. | |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions of the molecule, guiding the approach of reactants. | |

| Steric/Topological | Molecular Volume/Surface Area | Influences the accessibility of reactive sites to other molecules. |

| Steric Parameters (e.g., Taft or Charton parameters) | Quantify the steric hindrance around a reaction center. | |

| Bond Lengths/Angles | Structural parameters that can influence strain and reactivity. |

These descriptors, once calculated for a series of related compounds, can be used to build a QSRR model that can predict the reactivity of this compound and other similar molecules, aiding in the design of new synthetic routes and the prediction of reaction outcomes.

Emerging Research Directions and Future Prospects for 2 Bromo 1,1,1,4,4,4 Hexafluorobutane

Integration with Advanced Automation and Robotics in Chemical Synthesis

The landscape of chemical synthesis is being reshaped by automation and robotics, which offer unprecedented efficiency, reproducibility, and the ability to explore vast chemical spaces. nih.govyoutube.com Automated systems, integrating robotics with computer-controlled instrumentation, can perform complex, multi-step syntheses with minimal human intervention. drugtargetreview.com These platforms are particularly advantageous for optimizing reaction parameters, such as temperature, concentration, and catalyst loading, through high-throughput experimentation. youtube.comyoutube.com

| Robotic System Component | Function in Synthesis of 2-Bromo-1,1,1,4,4,4-hexafluorobutane Derivatives | Potential Advantage |

| Liquid Handler | Precisely dispenses reactants, solvents, and catalysts. | High precision, reduces human error, enables miniaturization of reactions. |

| Robotic Arm | Transports vials and plates between different modules (e.g., reactor, purification, analysis). youtube.comyoutube.com | Enables 24/7 operation, seamless workflow integration. |

| Flow Chemistry Module | Performs reactions in a continuous stream for precise control over temperature, pressure, and reaction time. drugtargetreview.com | Enhanced safety, scalability, and rapid optimization. |

| Automated Purification | Integrates techniques like HPLC or column chromatography for in-line purification of products. youtube.com | Speeds up the design-synthesize-test cycle. |

| AI/Machine Learning | Analyzes data from experiments to predict optimal conditions and propose new reaction pathways. drugtargetreview.comyoutube.com | Accelerates discovery and reduces the number of experiments needed. |

Development of Novel Catalytic Systems for C-Br and C-F Bond Functionalization

The selective functionalization of carbon-halogen bonds is a cornerstone of modern organic synthesis. For this compound, the presence of both C-Br and C-F bonds offers distinct opportunities for catalytic manipulation.

C-Br Bond Functionalization: The carbon-bromine bond is the more reactive handle for traditional cross-coupling reactions. Palladium-catalyzed reactions, such as the Mizoroki-Heck, Suzuki, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Research is focused on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. mdpi.com Furthermore, there is growing interest in using catalysts based on more abundant and less expensive metals like copper and nickel. sciencedaily.com For example, novel copper-based catalysts have demonstrated high efficiency in cross-coupling reactions involving bromide substrates, offering a more sustainable alternative to palladium. sciencedaily.com

C-F Bond Functionalization: The activation of the inert C-F bond is a significant challenge in organic chemistry, but one that opens up new synthetic possibilities. Recent breakthroughs have shown that C(sp³)–F bonds can be cleaved and functionalized using innovative catalytic systems. Organophotoredox catalysis, for instance, has emerged as a powerful strategy to activate trifluoromethyl groups under visible light irradiation. acs.org This approach could potentially be used to transform one of the CF₃ groups in a derivative of this compound into a difunctionalized moiety. Additionally, transition metal complexes, such as those involving rhodium boryls, have shown the ability to induce C-F bond activation, paving the way for catalytic functionalization. researchgate.net

| Catalytic System | Target Bond | Type of Transformation | Significance |

| Palladium Complexes | C-Br | Cross-coupling (e.g., Mizoroki-Heck, Suzuki) mdpi.com | Well-established, high functional group tolerance. |

| Copper-Based Catalysts | C-Br | Cross-coupling sciencedaily.com | More sustainable and cost-effective than palladium. |

| Organophotoredox Catalysts | C-F | Defluorinative functionalization acs.org | Enables activation of strong C-F bonds under mild conditions. |

| Rhodium Boryl Complexes | C-F | C-F bond activation and borylation researchgate.net | Provides a route to novel fluorinated organoboron compounds. |

Asymmetric Synthesis Applications and Access to Chiral Fluorinated Building Blocks

The introduction of chirality into fluorinated molecules is of paramount importance, particularly in drug discovery, where the stereochemistry of a molecule dictates its biological activity. This compound serves as a prochiral substrate, and its functionalization can lead to the creation of a stereocenter, providing access to valuable chiral fluorinated building blocks. nih.gov

A key research direction is the development of enantioselective catalytic methods to functionalize the C-Br bond or the carbon atom to which it is attached. For example, asymmetric transition-metal catalysis could be employed to perform enantioselective cross-coupling reactions. Another promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions at the α-position to one of the trifluoromethyl groups. Recent work on the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl bromide building blocks highlights the potential for developing similar strategies for hexafluorinated systems. bohrium.com Chemoenzymatic methods also represent a powerful approach for preparing chiral fluorine-containing compounds with high enantiopurity. nih.gov The resulting chiral building blocks are highly sought after for the synthesis of new drugs and agrochemicals with improved efficacy and safety profiles. nih.gov

Exploration of Environmentally Benign Synthetic Routes and Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the production and use of this compound, there is a strong impetus to develop more sustainable and environmentally friendly processes. This includes minimizing waste, avoiding the use of hazardous reagents, and improving energy efficiency.

One approach is the development of catalytic routes that replace stoichiometric reagents. For example, the synthesis of the related compound Z-1,1,1,4,4,4-hexafluoro-2-butene has been achieved through a three-step process involving vapor-phase catalytic fluorination and gas-phase hydrogenation, which can be more environmentally benign than traditional liquid-phase reactions. researchgate.net Another key aspect is the development of recyclable catalysts. Novel catalysts supported on materials like polymeric carbon nitride have shown excellent stability and can be reused for multiple reaction cycles without significant loss of activity, thereby reducing metal contamination in the final product and waste streams. sciencedaily.com The use of flow chemistry can also contribute to greener processes by enabling better control over reaction conditions, reducing reaction volumes, and improving safety.

Potential as a Precision Synthetic Tool in Interdisciplinary Fields

The unique properties conferred by fluorine mean that fluorinated compounds are in high demand across various scientific disciplines. this compound is poised to become a precision tool for introducing the 1,1,1,4,4,4-hexafluorobut-2-yl moiety into a wide range of molecules, allowing for the fine-tuning of their properties for specific applications.

Medicinal Chemistry: The incorporation of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov The bulky and lipophilic hexafluorobutyl group can be used to probe steric pockets in enzyme active sites or to block sites of metabolism, potentially leading to drugs with longer half-lives and improved therapeutic profiles.

Agrochemistry: Fluorinated pesticides and herbicides often exhibit enhanced efficacy and better environmental profiles compared to their non-fluorinated counterparts. The introduction of the hexafluorobutyl group could lead to new active ingredients with novel modes of action.

Materials Science: The thermal and chemical stability of fluorinated polymers and materials is well-known, with polytetrafluoroethylene (Teflon) being a prime example. By incorporating this compound into polymers or onto surfaces, researchers can develop new materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity.

Challenges and Opportunities in the Synthesis and Reactivity of Saturated Fluoroalkyl Bromides

While the potential of this compound is significant, there are challenges to overcome in its synthesis and manipulation. The synthesis of highly fluorinated alkanes can be complex, and methods for producing the parent compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), often result in mixtures of stereoisomers that can be difficult to separate. beilstein-journals.orgnih.gov

The reactivity of the molecule also presents both challenges and opportunities. The strong electron-withdrawing effect of the two trifluoromethyl groups influences the reactivity of the C-Br bond and the acidity of the adjacent C-H bond. A key challenge is achieving selective functionalization. For instance, in reactions with bases, care must be taken to avoid unintended elimination reactions (dehydrobromination). nih.gov

However, these same electronic properties create opportunities for novel transformations. The acidity of the α-proton could be exploited for selective deprotonation and subsequent reaction with electrophiles. Furthermore, the fluoroalkyl group itself can be used as a latent functional group for intramolecular reactions, enabling the synthesis of complex bridged ring systems. nih.gov The development of new catalytic methods that can selectively activate the C-Br bond in the presence of the strongly activating CF₃ groups remains a significant opportunity for future research.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1,1,1,4,4,4-hexafluorobutane, and how do catalytic systems influence efficiency?